SBI-477

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SBI-477は、転写因子MondoAを不活性化することによりインスリンシグナル伝達を促進する能力を持つため、科学研究で注目を集めている化学プローブです。 この化合物は、ヒト骨格筋細胞における基礎的なグルコース取り込みを強化し、トリアシルグリセロール合成を阻害する有望な結果を示しています .

準備方法

合成経路および反応条件

SBI-477の合成は、コア構造の調製から始まり、続いて官能基の修飾を行うという複数段階のプロセスです。正確な合成経路と反応条件は、機密情報であり、公には詳細が公開されていません。 この化合物は、≥98%の高純度を実現するために合成されていることが知られています .

工業生産方法

This compoundの工業生産は、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を行う可能性があります。 この化合物は通常、固体として供給され、長期保存のために-20°Cで保管されます .

化学反応の分析

反応の種類

SBI-477は、主に転写因子の不活性化を伴う反応を起こします。酸化、還元、置換などの一般的な有機反応には、通常は関与しません。

一般的な試薬と条件

この化合物は、研究環境では、その溶解性と安定性を促進する試薬と一緒に使用されることが多いです。 たとえば、ジメチルスルホキシド(DMSO)に65 mg/mLの濃度で溶解します .

生成される主要な生成物

This compoundの主な効果は、チオレドキシン相互作用タンパク質やアレスチンドメイン含有タンパク質4など、インスリン経路抑制因子の発現を減少させることで、グルコース取り込みを強化することです .

科学的研究の応用

SBI-477は、科学研究で幅広い用途があります。

化学: 転写因子の不活性化を研究するための化学プローブとして使用されます。

生物学: 脂質恒常性とインスリンシグナル伝達におけるMondoAの役割を調査します。

医学: インスリン抵抗性や2型糖尿病などの病態の潜在的な治療標的です。

作用機序

SBI-477は、転写因子MondoAを不活性化することで効果を発揮します。これにより、インスリン経路抑制因子の発現が減少し、インスリンシグナル伝達とグルコース取り込みが強化されます。 チオレドキシン相互作用タンパク質やアレスチンドメイン含有タンパク質4など、関与する分子標的が含まれます .

類似化合物との比較

類似化合物

SBI-993: グルコース取り込みを促進し、マウスのグルコース耐性を改善するもう1つの低分子阻害剤です.

アジド-PEG5-スクシンイミジルカルボネート: 同様の研究環境で使用されますが、分子標的は異なります.

独自性

SBI-477は、インスリンシグナル伝達経路に直接影響を与えるMondoAの特異的な不活性化において独特です。 この特異性は、代謝性疾患を研究し、潜在的な治療介入を開発するための貴重なツールとなっています .

生物活性

SBI-477 is a small-molecule compound that has garnered attention for its biological activity, particularly in the regulation of lipid metabolism and enhancement of glucose uptake in human skeletal myocytes. This article delves into the mechanisms of action, research findings, and potential applications of this compound, supported by data tables and case studies.

This compound functions primarily as an inhibitor of the transcription factor MondoA , which plays a crucial role in lipid metabolism and insulin signaling. By inhibiting MondoA, this compound reduces the expression of insulin pathway suppressors such as thioredoxin-interacting protein (TXNIP) and arrestin domain–containing 4 (ARRDC4) . This downregulation enhances glucose uptake and decreases triacylglyceride (TAG) synthesis in skeletal myocytes.

Key Findings:

- Inhibition of TAG Synthesis : this compound significantly inhibited the incorporation of fatty acids into TAGs in human skeletal myocytes, leading to a reduction in lipid accumulation.

- Enhanced Glucose Uptake : The compound increased both basal and insulin-stimulated glucose uptake by approximately 84% at a concentration of 10 μM.

- Lipidomic Analysis : Quantitative lipidomic analyses revealed that this compound reduced various TAG species, particularly those with acyl chain lengths from 16 to 20, indicating a broad impact on lipid metabolism.

Research Findings

A series of studies have elucidated the biological activity of this compound, with notable results summarized in the following table:

Case Study 1: Human Skeletal Myotubes

In a controlled study, human skeletal myotubes were treated with this compound to assess its effects on lipid accumulation and glucose metabolism. The results indicated that treatment with this compound led to a significant decrease in TAG levels and an increase in glucose uptake, demonstrating its potential as a therapeutic agent for metabolic disorders.

Case Study 2: In Vivo Mouse Model

An in vivo study using mice demonstrated that administration of this compound resulted in improved metabolic profiles, characterized by reduced lipid stores and enhanced insulin sensitivity. These findings support the compound's potential application in treating obesity-related conditions.

Applications and Implications

The biological activity of this compound suggests several potential applications:

- Metabolic Disorders : Given its role in enhancing glucose uptake and reducing lipid accumulation, this compound may be beneficial for conditions such as obesity and type 2 diabetes.

- Drug Development : As a potent inhibitor of MondoA, this compound serves as a prototype for developing new therapeutic agents targeting metabolic pathways.

特性

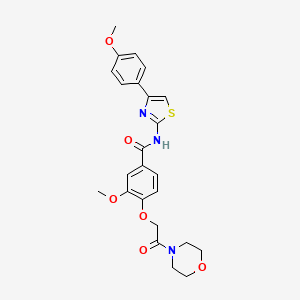

IUPAC Name |

3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O6S/c1-30-18-6-3-16(4-7-18)19-15-34-24(25-19)26-23(29)17-5-8-20(21(13-17)31-2)33-14-22(28)27-9-11-32-12-10-27/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPVXFZDWAIFFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。